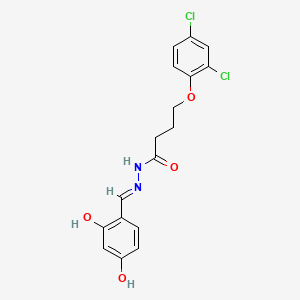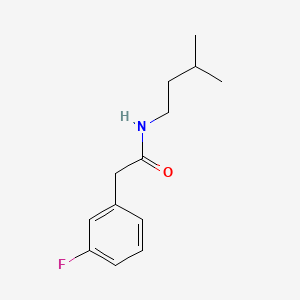
(E)-4-(2,4-dichlorophenoxy)-N'-(2,4-dihydroxybenzylidene)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a butanehydrazide backbone with a dichlorophenoxy group and a dihydroxybenzylidene moiety, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of butanehydrazide with 2,4-dichlorophenol in the presence of a suitable base, such as sodium hydroxide, to form the intermediate 4-(2,4-dichlorophenoxy)butanehydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to yield the final product, (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and therapeutic agents.
Medicine
In medicine, (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways are of particular interest for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The dihydroxybenzylidene moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide: Unique for its specific substitution pattern and biological activity.
(E)-4-(2,4-dichlorophenoxy)-N’-(2-hydroxybenzylidene)butanehydrazide: Lacks one hydroxyl group, leading to different reactivity and biological properties.
(E)-4-(2,4-dichlorophenoxy)-N’-(3,4-dihydroxybenzylidene)butanehydrazide: Different hydroxyl group positions, affecting its interaction with enzymes and receptors.
Uniqueness
(E)-4-(2,4-dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)butanehydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c18-12-4-6-16(14(19)8-12)25-7-1-2-17(24)21-20-10-11-3-5-13(22)9-15(11)23/h3-6,8-10,22-23H,1-2,7H2,(H,21,24)/b20-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZMAYBPOUPBTP-KEBDBYFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Chlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603743.png)
![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)
![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)
![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)
![3-(Morpholin-4-ylmethyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603754.png)
![Ethyl 1-[(3-fluorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B603756.png)

![Allyl 4-[3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B603761.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603763.png)
![6-(5-methyl-3-isoxazolyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603764.png)
![6-(5-isopropyl-1H-pyrazol-3-yl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603765.png)
